N-Cinnamoyl-D,L-phenylalaninol
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Overview
Description
N-Cinnamoyl-D,L-phenylalaninol is a synthetic organic compound derived from cinnamic acid and phenylalaninol It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of phenylalaninol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-phenylalaninol typically involves the reaction of cinnamic acid with D,L-phenylalaninol. One common method is the catalytic hydrogenation of L-phenylalaninate over a Cu/ZnO/Al2O3 catalyst, which yields L-phenylalaninol with high enantiomeric excess . The reaction conditions include a temperature of 110°C and a pressure of 4 MPa of hydrogen for 5 hours, resulting in a yield of 69.2% and an enantiomeric excess of 99.84% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic hydrogenation and the use of efficient catalysts like Cu/ZnO/Al2O3 can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Cinnamoyl-D,L-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cinnamaldehyde or cinnamic acid derivatives, while reduction can produce saturated phenylalaninol derivatives.
Scientific Research Applications
N-Cinnamoyl-D,L-phenylalaninol has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for more complex molecules.
Industry: The compound finds applications in the synthesis of bioactive molecules and materials science.
Mechanism of Action
The mechanism of action of N-Cinnamoyl-D,L-phenylalaninol involves its interaction with specific molecular targets. For instance, cinnamoyl derivatives are known to interact with enzymes and proteins, inhibiting their activity. The compound’s mechanism may involve binding to the active site of enzymes, thereby preventing substrate access and subsequent reactions . Molecular docking studies suggest that cinnamoyl compounds can target specific proteins, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Cinnamoyl-L-phenylalanine
- N-Cinnamoyl-D-phenylalanine
- N-Cinnamoyl-L-tyrosine
- N-Cinnamoyl-D-tyrosine
Uniqueness
N-Cinnamoyl-D,L-phenylalaninol is unique due to its specific combination of the cinnamoyl group and phenylalaninol, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher enantiomeric purity and specific interactions with biological targets, making it valuable for research and potential therapeutic applications .
Properties
CAS No. |
127852-96-4 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(E)-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO2/c20-14-17(13-16-9-5-2-6-10-16)19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ |
InChI Key |
VZKUSXFUBMPSML-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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